N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide
Description
N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide is a chiral acetamide derivative featuring a stereochemically defined structure. The compound contains:
- An acetamide group (-NHCOCH₃) linked to an (S)-configured phenethyl chain.
- A 4-substituted phenyl ring with an (R)-pyrrolidin-3-yloxy moiety.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-[(1S)-1-[4-[(3R)-pyrrolidin-3-yl]oxyphenyl]ethyl]acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-10(16-11(2)17)12-3-5-13(6-4-12)18-14-7-8-15-9-14/h3-6,10,14-15H,7-9H2,1-2H3,(H,16,17)/t10-,14+/m0/s1 |
InChI Key |
MVXSKPVGJAGQIR-IINYFYTJSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O[C@@H]2CCNC2)NC(=O)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCNC2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a suitable acyl chloride and a Lewis acid catalyst.
Introduction of the Acetamide Group: The acetamide group can be added through an amidation reaction, where an amine reacts with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific functional groups under controlled conditions. Key findings include:
Reagents and Conditions
-
Potassium permanganate (KMnO₄): Oxidizes benzylic or allylic positions under acidic or neutral conditions.
-
Chromium trioxide (CrO₃): Effective in converting alcohols to ketones or carboxylic acids in acidic environments.
Products
| Reaction Site | Oxidizing Agent | Major Product |
|---|---|---|
| Benzylic C-H bonds | KMnO₄ | Ketones or carboxylic acids |
| Pyrrolidine ring (C-N bonds) | CrO₃ | Oxidized lactams or imides |
Reduction Reactions
Hydrogenation and catalytic reduction pathways are well-documented:
Reagents and Conditions
-
Hydrogen gas (H₂) with Pd/C catalyst: Reduces double bonds or nitro groups at 1–3 atm pressure and 25–80°C.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Selectively reduces imines to amines in dichloroethane .
Products
| Reaction Site | Reducing Agent | Major Product |
|---|---|---|
| Amide carbonyl | H₂/Pd/C | Secondary amine derivatives |
| Imine intermediates | NaBH(OAc)₃ | Stabilized amine products |
Substitution Reactions
Nucleophilic substitution occurs at electrophilic sites:
Reagents and Conditions
-
Sodium hydroxide (NaOH): Facilitates hydrolysis of acetamide to carboxylic acids under reflux.
-
Potassium carbonate (K₂CO₃): Promotes SN2 reactions at the pyrrolidine oxygen in polar aprotic solvents.
Products
| Reaction Site | Nucleophile | Major Product |
|---|---|---|
| Acetamide group | OH⁻ | Carboxylic acid derivatives |
| Pyrrolidine-O-phenyl | Alkyl halides | Ether-linked analogs |
Mechanistic Insights
-
Amide Hydrolysis: The acetamide moiety undergoes acid- or base-catalyzed hydrolysis, producing acetic acid and a primary amine.
-
Pyrrolidine Reactivity: The ring’s nitrogen participates in protonation-deprotonation equilibria, influencing its nucleophilicity in substitution reactions.
Scientific Research Applications
N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide is a complex organic compound that is of interest in scientific research. It features a pyrrolidine ring and an acetamide group.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It is used as an intermediate in the synthesis of more complex organic molecules.
- Biology The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
- Industry It can be employed in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo various types of chemical reactions:
- Oxidation The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
- Reduction Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
- Substitution Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Mechanism of Action
The mechanism of action of N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Features
Below is a comparative analysis of key structural and functional attributes:
Key Structural and Functional Differences
Backbone and Chiral Centers
- The target compound and (R)-N-[1-(4-(phenylethynyl)phenyl)ethyl]-acetamide share an acetamide-phenethyl backbone but differ in substituents (pyrrolidinyloxy vs. phenylethynyl). The (S) and (R) configurations in the target compound may enhance stereoselective binding compared to the simpler phenylethynyl analog.
- AMG628 incorporates a benzothiazole-pyrimidine-piperazine scaffold, which likely confers higher metabolic stability and receptor selectivity compared to the pyrrolidine-containing target compound.
Pharmacological Profiles
- N-Phenylacetamide sulphonamides (e.g., compound 35 ) exhibit strong analgesic activity due to sulfonamide groups, which are absent in the target compound. This suggests that sulfonamide moieties may enhance central nervous system (CNS) penetration.
- AMG628 and L748337 target G protein-coupled receptors (GPCRs) and ion channels, indicating that acetamide derivatives with extended aromatic systems (e.g., benzothiazole, piperazine) are more suited for modulating membrane-bound receptors.
Biological Activity
N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide, also known as WX180046, is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Structural Characteristics
The molecular formula of this compound is C₁₄H₂₁ClN₂O₂, with a molecular weight of 284.78 g/mol. Its structure features:
- Pyrrolidine Ring : Enhances binding affinity to biological targets.
- Phenyl Group : Contributes to hydrophobic interactions.
- Acetamide Moiety : Modulates pharmacological effects.
The compound's chirality, indicated by its (S) and (R) stereocenters, may significantly influence its pharmacodynamics and pharmacokinetics.
Research indicates that this compound interacts with various receptors and enzymes, potentially including:
- Melanin-Concentrating Hormone Receptor 1 (MCHr1) : Studies show that similar compounds act as high-affinity ligands for MCHr1, leading to inhibition of MCH-mediated calcium release .
- Neurological Pathways : The unique structural features suggest possible interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders.
Antibacterial Activity
This compound exhibits significant antibacterial properties. In comparative studies, it has shown activity against various Gram-positive bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Bacillus subtilis | 180 nM |
| Corynebacterium glutamicum | Notable activity at low concentrations |
These results indicate that the compound may be more effective than traditional antibiotics against certain strains .
Case Studies
A case study involving a related compound demonstrated its efficacy in reducing body weight in diet-induced obese mice through MCHr1 antagonism, suggesting that this compound could have therapeutic implications in obesity management .
Research Findings
Recent studies have explored the synthesis and evaluation of similar compounds, providing insights into their biological activities:
- Antimicrobial Properties : Compounds with pyrrolidine structures often exhibit varied antimicrobial activities. This compound's structural uniqueness may enhance its effectiveness compared to related compounds .
- Pharmacokinetics : The predicted boiling point of the compound is approximately 459.6 °C, indicating stability under physiological conditions. Its density and solubility characteristics suggest favorable pharmacokinetic profiles for oral administration .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide?
- Methodological Answer : The synthesis involves three critical steps:
- Pyrrolidine Ring Formation : Cyclization of precursors (e.g., via intramolecular cyclization of γ-amino alcohols) to establish the (R)-configured pyrrolidine-3-yloxy group .
- Phenyl Group Attachment : Suzuki or Heck coupling reactions to link the pyrrolidine-oxy group to the phenyl ring, ensuring regioselectivity .
- Acetylation : Reaction of the intermediate amine with acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine in acetonitrile) to introduce the acetamide moiety .
- Key Considerations : Use chiral catalysts or resolving agents to maintain stereochemical integrity during pyrrolidine and phenyl group coupling.
Q. How is the stereochemical configuration of the compound validated?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) to confirm (S)- and (R)-configurations .
- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments or coupling constant analysis to verify spatial arrangements of substituents .
- X-ray Crystallography : Provides definitive proof of absolute configuration, particularly for crystalline intermediates or final products .
Q. What are the primary analytical techniques for assessing purity?
- Methodological Answer :
- HPLC-UV/Vis : Detects impurities at λ~255 nm (common for aromatic acetamides) using reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragments to validate molecular formula (e.g., C₁₄H₂₁ClN₂O₂ for the hydrochloride salt) .
- Karl Fischer Titration : Quantifies residual water content, critical for hygroscopic intermediates .
Advanced Research Questions
Q. How can chemo-enzymatic approaches enhance synthetic efficiency?
- Methodological Answer :
- Dual Catalysis : Combine Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with lipase-mediated acetylation (e.g., CALB CLEA catalyst) in one-pot reactions to reduce step count and improve enantioselectivity .
- Case Study : PdCu/CALB CLEA systems achieve concurrent C–C bond formation and enantioselective acetylation, yielding >90% enantiomeric excess (ee) for analogous compounds .
Q. How can conflicting data in impurity profiling be resolved?
- Methodological Answer :
- Multi-Dimensional Chromatography : Use orthogonal methods (e.g., HPLC with diode-array detection and LC-MS) to distinguish co-eluting impurities .
- Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (e.g., H₂O₂) to identify degradation products and validate stability-indicating assays .
- Statistical Analysis : Apply principal component analysis (PCA) to spectral data (e.g., FTIR) to correlate impurity profiles with synthetic batches .
Q. What strategies optimize reaction conditions for scale-up?
- Methodological Answer :
- Solvent Screening : Replace acetonitrile with toluene or THF for better solubility of intermediates and easier recycling .
- Catalyst Loading : Reduce Pd catalyst loadings to <0.5 mol% via ligand optimization (e.g., XPhos) to minimize costs .
- Inert Conditions : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., acetylation) to prevent byproduct formation .
Q. How can computational modeling guide SAR studies for receptor targeting?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding affinities to targets like dopamine D3 or σ receptors, leveraging the pyrrolidine moiety’s conformational flexibility .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with enhanced residence times .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values) of substituents on the phenyl ring with in vitro activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
